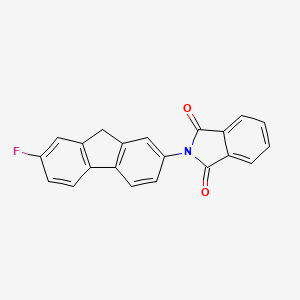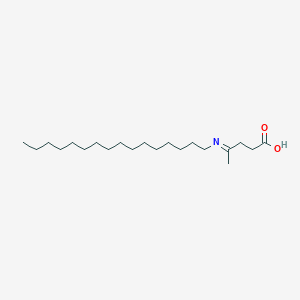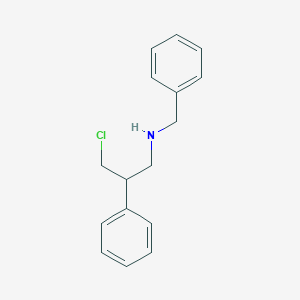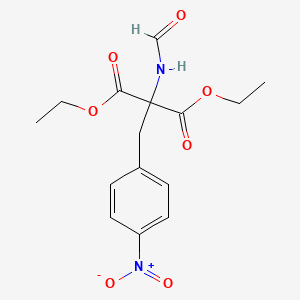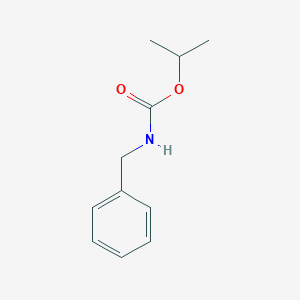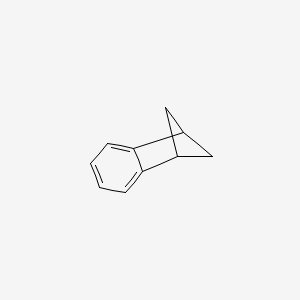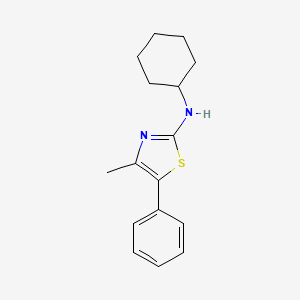
N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C16H20N2S. It is a member of the thiazole family, which is known for its diverse biological activities. This compound has a molecular weight of 272.408 g/mol and is characterized by its cyclohexyl, methyl, and phenyl substituents on the thiazole ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with cyclohexylamine.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings .
Applications De Recherche Scientifique
N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: This compound has shown potential in biological assays for its antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine: Similar structure but lacks the methyl group.
4-Phenyl-1,3-thiazole-2-amine: Lacks the cyclohexyl and methyl groups.
2-Aminothiazole: Simplest form, lacking the phenyl, cyclohexyl, and methyl groups.
Uniqueness
N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine is unique due to the presence of all three substituents (cyclohexyl, methyl, and phenyl) on the thiazole ring. This combination of substituents can enhance its biological activity and specificity compared to simpler thiazole derivatives .
Propriétés
Numéro CAS |
6566-64-9 |
|---|---|
Formule moléculaire |
C16H20N2S |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H20N2S/c1-12-15(13-8-4-2-5-9-13)19-16(17-12)18-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H,17,18) |
Clé InChI |
VZGJULWPFWVDSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)NC2CCCCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


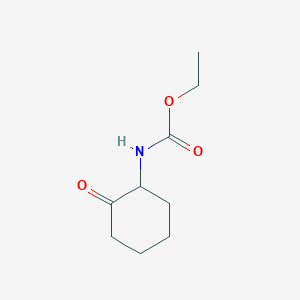
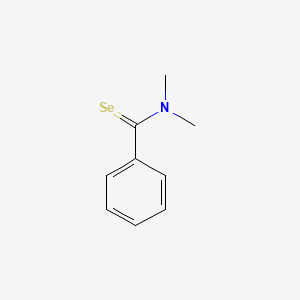
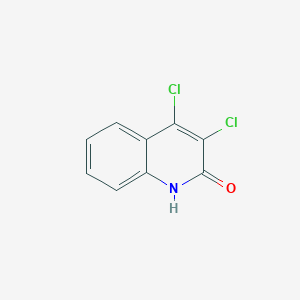
![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)
